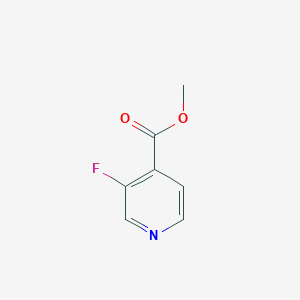

Methyl 3-fluoroisonicotinate

描述

Methyl 3-fluoroisonicotinate, also known as this compound, is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

It is known that the compound is used in the synthesis of other substances

Biochemical Pathways

It is known that similar compounds, such as methyl nicotinate, act as peripheral vasodilators to enhance local blood flow at the site of application . They are thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Methyl 3-fluoroisonicotinate is currently unknown .

Result of Action

As a chemical used in the synthesis of other substances , its primary role may be as a precursor in various chemical reactions rather than having direct cellular effects.

Action Environment

It is known that the compound is stable under normal temperatures and pressures .

生物活性

Methyl 3-fluoroisonicotinate (MFI) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of MFI, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom at the 3-position of the isonicotinic acid structure. This modification can influence its biological activity, particularly in terms of interaction with biological targets.

Synthesis Methods:

- Yamada-Curtius Rearrangement: A method successfully applied for synthesizing fluorine-labeled derivatives, including MFI. This involves the conversion of methyl 3-nitroisonicotinate to MFI through halogen exchange and subsequent hydrolysis .

- Pd-Catalyzed Carbonylation: Another approach reported involves converting 2-chloro-3-fluoroisonicotinic acid into its methyl ester, which can be further processed to yield various derivatives .

Anticancer Properties

MFI has been investigated for its potential as an anticancer agent. Research indicates that compounds derived from isonicotinic acid derivatives can inhibit specific protein targets involved in cancer progression, such as NSD2 (nuclear SET domain-containing protein 2), which is implicated in multiple myeloma . The inhibition of NSD2 by MFI could lead to a decrease in histone methylation, thereby affecting gene expression related to cancer cell proliferation.

Enzyme Inhibition

Fluorinated derivatives of pyridine compounds have shown promise as inhibitors for various enzymes:

- AspH Inhibition: MFI and related compounds have been studied for their inhibitory effects on aspartate/asparagine-β-hydroxylase (AspH), which is a target for cancer treatment. The fluorine substitution at specific positions enhances selectivity and potency against this enzyme .

Study on Antiparasitic Activity

A study evaluated the antiparasitic activity of compounds related to MFI against Plasmodium falciparum, the causative agent of malaria. Results indicated that modifications at the 3-position significantly affected the efficacy against the parasite, with certain analogs showing improved activity profiles .

Pharmacokinetic Studies

Pharmacokinetic evaluations have demonstrated that MFI exhibits moderate metabolic stability and aqueous solubility, which are critical factors for drug development. The incorporation of polar functional groups was shown to improve solubility without compromising biological activity .

Data Tables

| Compound | Activity (EC50) | Solubility | Remarks |

|---|---|---|---|

| This compound | 0.048 μM | Moderate (5.2–14 μM) | Effective against AspH |

| 2-chloro-3-fluoroisonicotinic acid | 0.177 μM | Low | Less active than MFI |

| Dimethyl 3-fluoropyridine-2,4-dicarboxylate | 0.010 μM | High | Potent against multiple targets |

科学研究应用

Medicinal Chemistry

Methyl 3-fluoroisonicotinate is primarily utilized in medicinal chemistry for the synthesis of compounds with potential therapeutic effects. Its structure allows for modifications that can enhance biological activity.

- Antimicrobial Activity : Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial properties. This compound can serve as a starting material for synthesizing new antimicrobial agents that target resistant strains of bacteria .

- Anticancer Agents : The compound has been investigated for its potential use in developing anticancer drugs. Its ability to act as a building block for more complex molecules enables the exploration of new therapeutic pathways against various cancers .

Radiopharmaceutical Development

One of the most promising applications of this compound lies in the field of radiopharmaceuticals, particularly for PET imaging.

- Synthesis of Radiolabeled Compounds : this compound has been employed in the synthesis of fluorine-18 labeled compounds, which are crucial for PET imaging. The Yamada-Curtius rearrangement method has shown efficacy in labeling this compound, yielding products with high specific activity suitable for clinical applications .

Case Study: PET Imaging

A study demonstrated the successful synthesis of 3-[^18F]fluoroisonicotinic acid from methyl 3-nitroisonicotinate using fluorine-18. This method provided a reliable approach to produce radioligands for imaging demyelination and remyelination processes in neurological disorders such as multiple sclerosis . The synthesis involved:

- Starting Material : Methyl 3-nitroisonicotinate was reacted with [^18F]KF/K222 under controlled conditions.

- Yield and Purity : The final product achieved a radiochemical yield of 5 to 15% with >98% purity, demonstrating the potential for clinical translation .

Chemical Synthesis

This compound serves as an important intermediate in various chemical syntheses, particularly in creating complex organic molecules.

- Fluorination Reactions : The compound can undergo various fluorination reactions, making it a versatile reagent in organic synthesis. It can be used to introduce fluorine atoms into other organic molecules, enhancing their pharmacological properties .

- Building Block for Heterocycles : Its structure allows it to act as a precursor for synthesizing heterocyclic compounds, which are prevalent in many pharmaceutical agents .

属性

IUPAC Name |

methyl 3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXQMQPQJSMLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673216 | |

| Record name | Methyl 3-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876919-08-3 | |

| Record name | Methyl 3-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-fluoroisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。